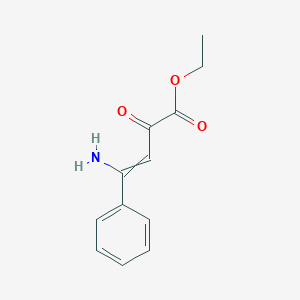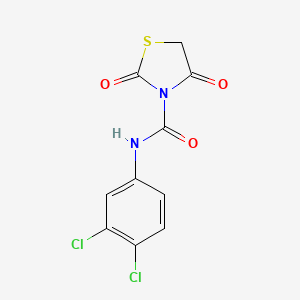![molecular formula C10H8I2O B14357251 [2-(Furan-2-yl)phenyl]iodanium iodide CAS No. 92543-70-9](/img/structure/B14357251.png)
[2-(Furan-2-yl)phenyl]iodanium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Furan-2-yl)phenyl]iodanium iodide: is an organoiodine compound that features a furan ring and a phenyl ring connected through an iodonium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Furan-2-yl)phenyl]iodanium iodide typically involves the reaction of iodobenzene with furan in the presence of an oxidizing agent. One common method includes the use of silver oxide as the oxidant in an organic solvent such as dichloromethane. The reaction is carried out under reflux conditions to facilitate the formation of the iodonium salt.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [2-(Furan-2-yl)phenyl]iodanium iodide can undergo oxidation reactions, where the iodonium center is further oxidized to form higher oxidation state iodine compounds.
Reduction: The compound can be reduced to form iodobenzene and furan derivatives.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodonium center is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under mild conditions.
Major Products:
Oxidation: Higher oxidation state iodine compounds.
Reduction: Iodobenzene and furan derivatives.
Substitution: Various substituted phenyl and furan compounds.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: [2-(Furan-2-yl)phenyl]iodanium iodide is used as a reagent in organic synthesis to introduce iodine into aromatic compounds.
Catalysis: It can act as a catalyst in certain organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Drug Development: It is being explored for its potential use in the development of new pharmaceuticals, particularly in the area of anticancer drugs.
Industry:
Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of [2-(Furan-2-yl)phenyl]iodanium iodide involves its ability to act as an electrophile, facilitating various chemical reactions. The iodonium center can interact with nucleophiles, leading to the formation of new chemical bonds. In biological systems, its antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes.
Comparaison Avec Des Composés Similaires
[2-(Furan-2-yl)phenyl]iodonium tosylate: Similar structure but with a tosylate counterion.
[2-(Furan-2-yl)phenyl]iodonium chloride: Similar structure but with a chloride counterion.
Uniqueness:
Reactivity: [2-(Furan-2-yl)phenyl]iodanium iodide exhibits unique reactivity due to the presence of both furan and phenyl rings, which can participate in a variety of chemical reactions.
Propriétés
Numéro CAS |
92543-70-9 |
|---|---|
Formule moléculaire |
C10H8I2O |
Poids moléculaire |
397.98 g/mol |
Nom IUPAC |
[2-(furan-2-yl)phenyl]iodanium;iodide |
InChI |
InChI=1S/C10H8IO.HI/c11-9-5-2-1-4-8(9)10-6-3-7-12-10;/h1-7,11H;1H/q+1;/p-1 |
Clé InChI |
INGZILFLDBDWKQ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CO2)[IH+].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{2-[(2,4-Dihydroxynonyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14357179.png)
![N-[(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]glycine](/img/structure/B14357186.png)
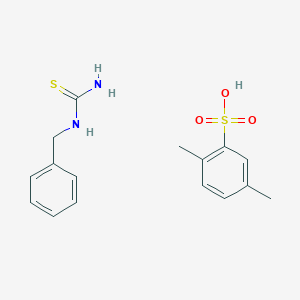
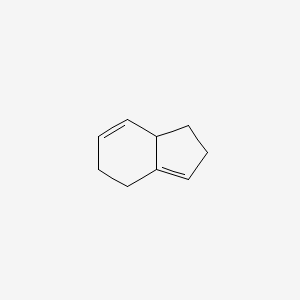
![4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline](/img/structure/B14357194.png)
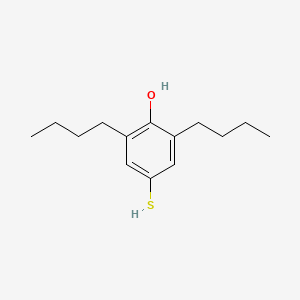
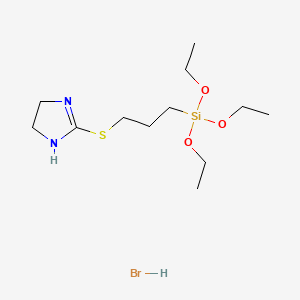
![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)


![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
